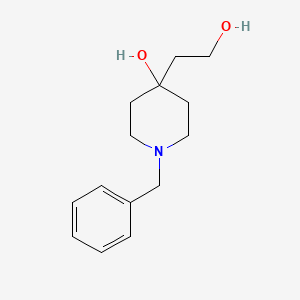

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

概要

説明

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.33 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry due to their diverse biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol typically involves the reaction of 1-benzylpiperidin-4-one with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic addition of the ethylene oxide to the carbonyl group of the piperidinone, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .

化学反応の分析

Types of Reactions

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different piperidine derivatives.

Substitution: Formation of substituted piperidine compounds.

科学的研究の応用

Chemistry

In the realm of chemistry, 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol serves as an important intermediate in synthesizing various piperidine derivatives. The compound's unique structure allows for diverse chemical reactivity, making it a valuable building block for more complex molecules .

Biology

Research has indicated that this compound exhibits significant biological activity. It has been studied for its potential antimicrobial and anti-inflammatory properties. Specifically, it has shown interactions with neurotransmitter transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting its potential role in modulating neurotransmission .

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of piperidine compounds, including those related to this compound, were evaluated for their neuroprotective effects against amyloid-beta toxicity in neuronal cell lines. The findings indicated that these compounds could mitigate neurotoxicity, highlighting their potential in treating neurodegenerative diseases like Alzheimer's .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential in drug development. Its structural features make it a candidate for designing new pharmaceuticals aimed at treating neurological disorders and other health conditions .

Case Study: Drug Development

Research involving this compound has led to the exploration of its derivatives as muscarinic receptor antagonists for treating neurological diseases, including Alzheimer's disease. These studies emphasize the compound's relevance in developing multi-target drugs aimed at complex neurological conditions .

作用機序

The mechanism of action of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

類似化合物との比較

Similar Compounds

1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the hydroxyethyl group.

1-(2-Hydroxyethyl)piperidine: Similar structure but lacks the benzyl group.

N-Benzyl-4-piperidone: Similar structure but contains a ketone group instead of a hydroxyl group.

Uniqueness

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol is unique due to the presence of both the benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities .

生物活性

1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C14H21NO2

- Molecular Weight : 235.33 g/mol

- CAS Number : 27573-97-3

The compound is synthesized through the reaction of 1-benzylpiperidin-4-one with ethylene oxide under basic conditions, which involves nucleophilic addition followed by reduction.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects on both bacterial and fungal strains:

| Pathogen | Activity | Reference |

|---|---|---|

| Candida albicans | Moderate inhibition | |

| Staphylococcus aureus | Strong inhibition | |

| Escherichia coli | Moderate inhibition |

The compound's mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways, although specific molecular targets remain to be fully elucidated.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases . The exact pathways involved include the modulation of NF-kB signaling, which is critical in the inflammatory response.

Study on Antimicrobial Efficacy

A study conducted by researchers at a university laboratory tested the efficacy of this compound against clinically relevant fungal isolates. The findings indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against various Candida species, highlighting its potential as an antifungal agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of piperidine derivatives, including this compound, has shown that modifications to the piperidine ring can significantly alter biological activity. For instance, the presence of hydroxyl and benzyl groups enhances both antimicrobial and anti-inflammatory activities compared to other derivatives lacking these functional groups .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may act as a ligand for certain receptors involved in inflammation and immune response.

- Enzyme Modulation : It potentially inhibits enzymes related to inflammatory pathways, although further research is needed to identify specific targets.

- Cell Membrane Interaction : Its hydrophobic benzyl group may facilitate interaction with microbial membranes, leading to cell lysis or growth inhibition .

特性

IUPAC Name |

1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c16-11-8-14(17)6-9-15(10-7-14)12-13-4-2-1-3-5-13/h1-5,16-17H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAOMPMSVGOVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CCO)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。